2,4-Dimethylcinnamic acid
Description
2,4-Dimethylcinnamic acid (CAS: 1685-80-9, molecular formula: C₁₁H₁₂O₂) is a substituted cinnamic acid derivative characterized by two methyl groups at the 2- and 4-positions of the aromatic ring (Figure 1). Cinnamic acid derivatives are widely studied for their biological activities, including antifungal, antibacterial, and antioxidant properties . The methyl substituents in this compound influence its electronic and steric properties, affecting its reactivity, solubility, and interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSZMHHSCOXWPC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 2: Antifungal Activity of Cinnamic Acid Derivatives
*Group 1: High activity; Group 2: Moderate; Group 3: Inactive.
Physicochemical Properties
- Solubility : Methoxy derivatives (e.g., 4-methoxycinnamic acid) are more polar and water-soluble than methyl-substituted analogs .
- Thermal Stability : Methyl groups increase hydrophobicity and may enhance thermal stability. For example, 2,4-dimethylbenzoic acid (structurally analogous) has a melting point of ~150–155°C , whereas 2,4-dimethoxybenzoic acid melts at ~137°C .
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